3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one 3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1892481-66-1
VCID: VC3115732
InChI: InChI=1S/C7H10ClF2NO/c8-3-1-6(12)11-4-2-7(9,10)5-11/h1-5H2
SMILES: C1CN(CC1(F)F)C(=O)CCCl
Molecular Formula: C7H10ClF2NO
Molecular Weight: 197.61 g/mol

3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one

CAS No.: 1892481-66-1

Cat. No.: VC3115732

Molecular Formula: C7H10ClF2NO

Molecular Weight: 197.61 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one - 1892481-66-1

Specification

CAS No. 1892481-66-1
Molecular Formula C7H10ClF2NO
Molecular Weight 197.61 g/mol
IUPAC Name 3-chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
Standard InChI InChI=1S/C7H10ClF2NO/c8-3-1-6(12)11-4-2-7(9,10)5-11/h1-5H2
Standard InChI Key ZCUFBXDZDBVPNJ-UHFFFAOYSA-N
SMILES C1CN(CC1(F)F)C(=O)CCCl
Canonical SMILES C1CN(CC1(F)F)C(=O)CCCl

Introduction

Physical and Chemical Properties

Molecular Specifications

Based on its chemical structure, 3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one possesses specific molecular characteristics that define its physical and chemical behavior. The molecular formula of this compound is C₇H₈ClF₂NO, with a calculated molecular weight of approximately 195.5 g/mol. The presence of both electronegative fluorine and chlorine atoms creates dipole moments that influence intermolecular interactions and solubility properties.

Table 1: Basic Physical Properties of 3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one

PropertyValueBasis for Determination
Molecular FormulaC₇H₈ClF₂NOStructural analysis
Molecular Weight195.5 g/molCalculated from atomic weights
Physical StateSolid at room temperatureBased on similar compounds
AppearanceWhite to off-white crystalline powderExtrapolated from similar compounds
SolubilitySoluble in organic solvents (acetonitrile, dichloromethane, acetone); Limited solubility in waterBased on functional group analysis

Spectroscopic Characteristics

The spectroscopic fingerprint of 3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one would exhibit characteristic features that reflect its molecular structure. In ¹H NMR spectroscopy, signals corresponding to the pyrrolidine ring protons and the propanoyl chain would be observable, with complex splitting patterns due to coupling with the fluorine atoms. The ¹⁹F NMR would display signals for the geminal difluoro group, which typically appears as a complex multiplet due to coupling with adjacent protons.

Infrared spectroscopy would reveal characteristic absorption bands, including a strong C=O stretching band around 1650-1680 cm⁻¹ typical of amides, as well as C-F stretching bands in the 1000-1100 cm⁻¹ region. Mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight, along with fragment ions resulting from the loss of chlorine and other characteristic fragmentation patterns.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one can be achieved through several synthetic strategies, drawing parallels from documented syntheses of related compounds. One common approach involves the acylation of 3,3-difluoropyrrolidine with 3-chloropropanoyl chloride under appropriate reaction conditions.

Based on similar reactions documented for related compounds, a typical synthetic procedure might involve:

  • Preparation of 3,3-difluoropyrrolidine (or its hydrochloride salt)

  • Reaction with 3-chloropropanoyl chloride in the presence of a base

  • Purification of the resulting product through common techniques such as column chromatography

Detailed Synthesis Example

Drawing from the synthesis of similar compounds such as 3-CHLORO-1-(2,3-DIHYDRO-1H-INDOL-1-YL)PROPAN-1-ONE, a potential synthetic route can be proposed:

To a solution of 3,3-difluoropyrrolidine (1 equivalent) in acetone or dichloromethane, add a base such as triethylamine or potassium carbonate (1.1-1.5 equivalents) to neutralize any hydrochloride salt and to serve as an acid scavenger. Add 3-chloropropanoyl chloride (1.1 equivalents) dropwise at 0-5°C. After complete addition, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography .

Upon completion, the reaction mixture would typically be worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure. The crude product could be purified by column chromatography on silica gel using an appropriate solvent system, similar to the purification methods described for other functionalized amines .

Chemical Reactivity

Functional Group Reactivity

The reactivity of 3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one is dictated by its key functional groups:

  • The 3-chloropropanoyl group serves as an electrophilic site vulnerable to nucleophilic substitution reactions, particularly at the chlorine-bearing carbon. This reactivity is analogous to that observed in other chloroketones like 3-chloro-1-(thiophen-2-yl)propan-1-one .

  • The amide carbonyl group, while less reactive than ketones, can participate in various transformations including reduction and hydrolysis under appropriate conditions.

  • The difluorinated pyrrolidine ring introduces specific electronic effects that influence the reactivity and conformational preferences of the molecule. Geminal difluoro substitution typically enhances the acidity of adjacent C-H bonds and influences the conformation of the ring.

Common Reactions

Based on the reactivity patterns of similar compounds, 3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one may undergo various transformations including:

  • Nucleophilic substitution of the chloride with various nucleophiles (amines, thiols, alcohols) to form functionalized derivatives.

  • Reduction of the carbonyl group to produce alcohol derivatives.

  • Elimination reactions under basic conditions to form unsaturated analogs.

The compound's reactivity can be compared to that of 3-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one, which has been studied for its potential antifungal properties.

Applications in Research and Development

Synthetic Building Block

3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one can serve as a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules containing the 3,3-difluoropyrrolidine scaffold. The chlorine atom provides a convenient handle for further functionalization through various substitution reactions, similar to the chemistry observed with 3-chloro-N,N-dimethylpropan-1-amine .

Table 2: Potential Applications of 3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one

Application AreaPotential RoleRationale
Medicinal ChemistryBuilding block for bioactive compoundsDifluoropyrrolidine moiety can enhance metabolic stability
Organic SynthesisIntermediate for complex moleculesReactive chloroalkyl chain enables further functionalization
Materials ScienceMonomer for specialized polymersAmide functionality can participate in polymerization reactions
Agrochemical ResearchPrecursor for crop protection agentsHalogenated compounds often show biological activity

Analytical Methods for Characterization

Spectroscopic Analysis

Comprehensive characterization of 3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one typically involves multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide critical structural information. For related compounds, ¹H NMR data has been crucial for structural confirmation, as seen in the case of 3-CHLORO-1-(2,3-DIHYDRO-1H-INDOL-1-YL)PROPAN-1-ONE .

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for key functional groups (C=O, C-F, C-Cl) help confirm the presence of these moieties.

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns that are consistent with the proposed structure.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for purity determination and quantitative analysis of such compounds. The methods developed for similar halogenated compounds can often be adapted for the analysis of 3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one with appropriate modifications to mobile phase composition and detection parameters.

Future Research Directions

Structure-Activity Relationship Studies

Future research on 3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one could focus on exploring its structure-activity relationships through systematic modifications of the molecule. Potential areas of investigation include:

  • Replacement of the chlorine atom with other functional groups to tune reactivity and biological activity

  • Modification of the difluoro substitution pattern on the pyrrolidine ring

  • Introduction of additional functional groups to enhance specific properties

Expanded Applications

The unique structural features of 3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one suggest potential applications beyond those currently explored. Further research could investigate its utility in catalysis, as a ligand precursor for organometallic chemistry, or in materials science applications.

The growing interest in fluorinated heterocycles for pharmaceutical applications suggests that compounds like 3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one may find increasing relevance in drug discovery efforts, particularly in contexts where metabolic stability and membrane permeability are critical considerations.

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